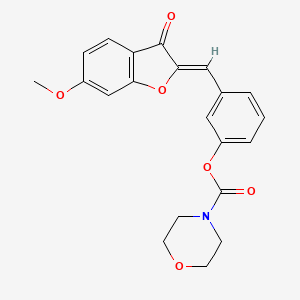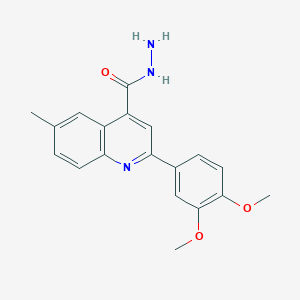![molecular formula C17H17NO4 B2941055 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid CAS No. 335394-27-9](/img/structure/B2941055.png)
3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . This compound is part of a class of molecules that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the creation of the benzofuran ring, a key heterocycle in these complex structures . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring attached to a benzoic acid group via an amide linkage . The benzofuran ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Scientific Research Applications
Medicinal Chemistry: Anticancer Potential
Benzofuran derivatives, such as 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid, have been identified for their potential anticancer properties . The structure–activity relationship (SAR) studies suggest that these compounds can be designed to target specific cancer pathways, offering a promising avenue for novel cancer therapies.
Organic Synthesis: Building Blocks for Complex Molecules
In the realm of synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures . Its benzofuran core is a key structural motif in many natural products, which are often the focus of total synthesis efforts due to their biological activities.
Biochemistry: Enzyme Inhibition
Research in biochemistry has explored the use of benzofuran derivatives as inhibitors of specific enzymes involved in disease pathways . By modulating enzyme activity, these compounds can contribute to the development of new treatments for diseases like hepatitis C.
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure makes it suitable for chromatographic studies, where it can be used as a standard or reference compound in the analysis of complex mixtures . Its well-defined properties aid in the calibration and validation of analytical methods.
Environmental Science: Ecotoxicology
While direct applications in environmental science are not well-documented for this specific compound, related benzofuran derivatives are studied for their ecotoxicological effects . Understanding the environmental impact of such compounds is crucial for assessing risks and developing safer alternatives.
Material Science: Organic Semiconductors
Benzofuran is a core component in certain organic semiconductors, which are used in electronic devices. The compound could potentially be modified to enhance the electronic properties of these materials .
Pharmacology: Drug Design
The benzofuran moiety is significant in drug design due to its interaction with biological receptors. This compound could be used as a starting point for the design of drugs with improved efficacy and reduced side effects .
Industrial Applications: Catalyst Development
In industrial chemistry, such compounds are often investigated for their role as catalysts or intermediates in chemical reactions, potentially improving the efficiency of industrial processes .
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Thus, the future directions of research involving this compound could include further exploration of its potential biological activities and the development of efficient synthesis methods.
properties
IUPAC Name |
3-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-15(13-7-2-3-8-14(13)22-10)16(19)18-12-6-4-5-11(9-12)17(20)21/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRFGYREKCEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)


![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)